5-(2-fluorophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
5-(2-Fluorophenyl)-1,3,6-trimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-1,3,6-trimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione can be achieved through multicomponent reactions involving 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, arylamines, and aldehydes . The reaction typically proceeds in a ratio of 1:1:2, yielding the desired product in good to moderate yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using water:ethanol (1:1) as a solvent system, can be applied to enhance the sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in substitution reactions, particularly involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide could be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be applicable.
Substitution: Halogenation reactions can be facilitated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
5-(2-Fluorophenyl)-1,3,6-trimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione has shown promise in several scientific research applications:
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes involved in DNA repair . The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and leading to cellular effects such as apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar core structure and have been studied for their biological activities.
Indole Derivatives: Indole-based compounds also exhibit a range of biological activities and can be compared in terms of their pharmacological profiles.
Uniqueness
5-(2-Fluorophenyl)-1,3,6-trimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its potential interactions with biological targets, making it a valuable compound for further research .
Properties
Molecular Formula |
C15H14FN3O2 |
---|---|
Molecular Weight |
287.29 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-1,3,6-trimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H14FN3O2/c1-17-8-11-12(14(20)19(3)15(21)18(11)2)13(17)9-6-4-5-7-10(9)16/h4-8H,1-3H3 |
InChI Key |
ZMFCIQXTCZLUDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=C1C3=CC=CC=C3F)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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